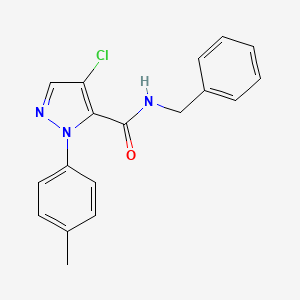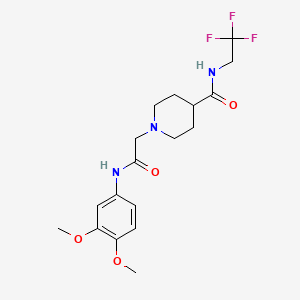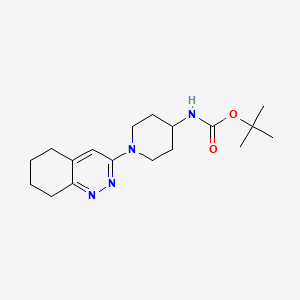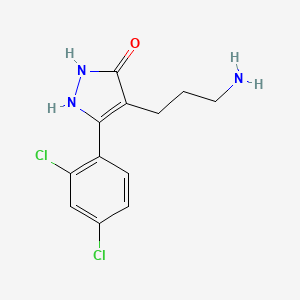
4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, commonly referred to as ADP-pyrazol-3-one, is a synthetic compound which has been used in a variety of scientific research applications. It is a derivative of pyrazolone, which is a heterocyclic compound with a five-membered ring containing three nitrogen atoms. ADP-pyrazol-3-one has been found to possess a range of activities, including antimicrobial, antifungal, and anti-inflammatory. In addition, it has been shown to possess a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Agents
A study on novel pyrazole derivatives, including compounds related to the specified chemical structure, demonstrated potential antimicrobial and anticancer activities. These derivatives have been evaluated for their in vitro antimicrobial and anticancer properties, showing higher anticancer activity than reference drugs in some cases. The findings suggest a promising avenue for the development of new therapeutic agents based on pyrazole chemistry (Hafez et al., 2016).
Corrosion Inhibition
Pyrazole derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic solutions. These studies indicate significant efficiency in protecting against corrosion, which could have implications for industrial applications where steel preservation is critical (Yadav et al., 2016).
Organometallic Chemistry
Research into pyrazole ligands for rhodium(I) complexes suggests potential applications in catalysis and organometallic synthesis. These complexes, which involve modifications of the pyrazole moiety, could be relevant for developing new catalytic processes in synthetic chemistry (Esquius et al., 2000).
Crystallography and Structural Analysis
The synthesis and structural characterization of Schiff bases derived from 4-acylpyrazolone showcase the utility of pyrazole derivatives in crystallography. Understanding the molecular and crystal structure of these compounds can lead to insights into their physical properties and potential applications (Sharma et al., 2014).
Antifungal and Antibacterial Activities
Several studies have synthesized and evaluated pyrazole compounds for their antimicrobial activities, demonstrating that certain derivatives exhibit significant antibacterial and antifungal properties. This research could contribute to the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Bildirici et al., 2007).
Eigenschaften
IUPAC Name |
4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O/c13-7-3-4-8(10(14)6-7)11-9(2-1-5-15)12(18)17-16-11/h3-4,6H,1-2,5,15H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFULDQXUZPHFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=O)NN2)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-fluorobenzyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827742.png)


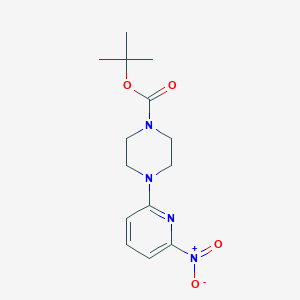
![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2827748.png)
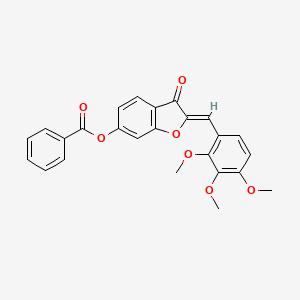


![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2827754.png)
